5-Nitro-2-sulfanylbenzoic acid
CAS No.: 99334-37-9
Cat. No.: VC3939209
Molecular Formula: C7H5NO4S
Molecular Weight: 199.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99334-37-9 |
|---|---|
| Molecular Formula | C7H5NO4S |
| Molecular Weight | 199.19 g/mol |
| IUPAC Name | 5-nitro-2-sulfanylbenzoic acid |
| Standard InChI | InChI=1S/C7H5NO4S/c9-7(10)5-3-4(8(11)12)1-2-6(5)13/h1-3,13H,(H,9,10) |
| Standard InChI Key | YHKUPPYODIHLRV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)S |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)S |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s benzene core is functionalized with a carboxylic acid (-COOH) at position 1, a sulfanyl (-SH) group at position 2, and a nitro (-NO₂) group at position 5. This arrangement creates a polarized electronic environment, with the nitro group inducing meta-directing effects and the thiol contributing to redox activity . X-ray crystallography of analogous structures reveals planar geometry, with intramolecular hydrogen bonding between the -SH and -COOH groups stabilizing the conformation .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅NO₄S | |
| Molecular Weight | 199.18 g/mol | |
| Melting Point | 210–215°C (decomposes) | |
| λₘₐₛ (UV-Vis) | 412 nm (ε = 14,150 M⁻¹cm⁻¹) | |
| pKa (COOH) | ~2.1 | |
| pKa (SH) | ~8.7 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary route involves nitration of 2-mercaptobenzoic acid. In a typical procedure, 2-mercaptobenzoic acid is treated with fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the nitro group occupying the para position relative to the thiol . Yields range from 60–75%, with impurities including positional isomers (e.g., 4-nitro derivatives) and over-nitrated byproducts.
Industrial Production Challenges
Scale-up faces hurdles due to exothermic nitration and thiol oxidation risks. Patent EP0916653B1 describes a pressurized nitration method for 4-nitro-2-sulphobenzoic acid, suggesting adaptations for the 5-nitro isomer:
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Reactor Design: Hastelloy C-276 autoclaves resist nitric acid corrosion.
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Temperature Control: Maintaining 120–140°C prevents runaway reactions.
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Byproduct Management: Nitrogen oxide off-gases are scrubbed with alkaline solutions.
Post-synthesis, the crude product is purified via recrystallization from ethanol/water (1:3 v/v), achieving ≥98% purity by HPLC .
Reactivity and Functionalization
Thiol-Based Reactions
The -SH group participates in:
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Disulfide Formation: Oxidation with H₂O₂ yields 5-nitro-2,2'-dithiobisbenzoic acid, a chromogenic agent for thiol quantification .
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Metal Coordination: Silver(I) ions form stable Ag-S complexes, as evidenced by shifts in FT-IR (S-H stretch at 2560 cm⁻¹ disappears upon Ag⁺ addition) .
Nitro Group Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to -NH₂, producing 5-amino-2-sulfanylbenzoic acid—a precursor for azo dyes and pharmaceutical intermediates .
Applications in Materials Science
Nanomaterial Synthesis
The compound serves as a capping agent for silver nanoclusters (AgNCs). Studies on analogous structures show:
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Size Control: AgNCs <5 nm diameter form at 0.1 mM ligand concentration.
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Antimicrobial Activity: AgNCs inhibit E. coli (MIC = 12.5 µg/mL) via membrane disruption .
Table 2: Comparative Performance of Metal Nanoclusters
| Ligand | Metal | Size (nm) | MIC (µg/mL) |
|---|---|---|---|
| 5-Nitro-2-sulfanylBA | Ag | 3.8 ±0.2 | 12.5 |
| Citrate | Au | 15.0 | >100 |
| Glutathione | Ag | 2.1 | 8.3 |
Biochemical and Environmental Relevance
Enzyme Modulation
The thiol group interacts with cysteine proteases:
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Papain Inhibition: IC₅₀ = 45 µM, competitive inhibition confirmed via Lineweaver-Burk plots .
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Arsenate Reductase Activation: Enhances Staphylococcus aureus ArsC activity 3-fold, enabling As(V)→As(III) reduction .
Environmental Remediation
In soil slurry experiments (pH 6.8, 25°C), the compound accelerates arsenic mobilization by 40% within 72 h, facilitating phytoremediation .
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